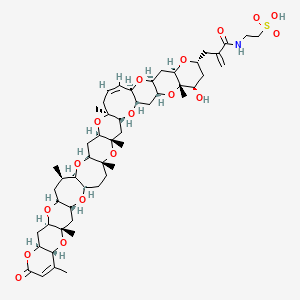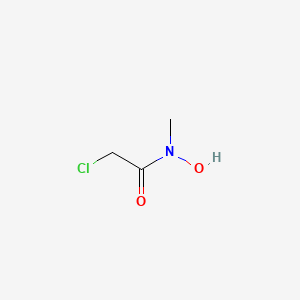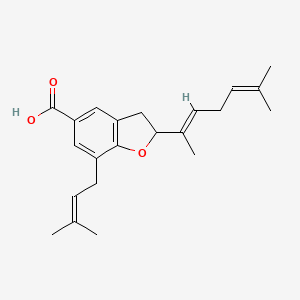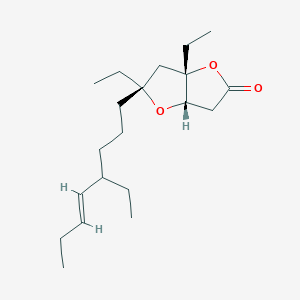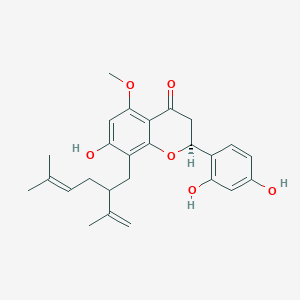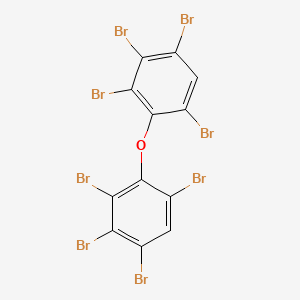
2,2',3,3',4,4',6,6'-Octabromodiphenyl ether
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of octabromodiphenyl ethers (octaBDEs) involves the bromination of aminodiphenyl ethers followed by diazotization and reduction. This method allows the production of specific octaBDE congeners such as BDE-194, BDE-196, BDE-198, BDE-201, BDE-202, and BDE-204, with BDE-204 synthesized through two different pathways. These congeners are essential for analytical, toxicological, stability studies, and investigations concerning physical-chemical properties (Teclechiel et al., 2007).
Applications De Recherche Scientifique
Synthesis and Characterization
- Synthesis Methods : Research has developed methods for synthesizing octabromodiphenyl ethers like 2,2',3,3',4,4',6,6'-octabromodiphenyl ether, providing standards for analytical, toxicological, and stability studies, as well as physical-chemical property studies. These ethers are synthesized from aminodiphenyl ethers, and their physical-chemical properties are characterized using techniques like NMR, mass spectrometry, and melting point analysis (Teclechiel et al., 2007).
Environmental Presence and Impact
- Identification in Marine Environment : Octabromodiphenyl ethers have been identified in the marine environment, specifically in blue mussels. This discovery raises concerns about the environmental presence of such compounds, particularly their potential transformation products and effects on marine life (Winnberg et al., 2014).
- Environmental Fate and Photolysis : Studies have shown that decabromodiphenyl ether can undergo photolysis, leading to the formation of octabromodiphenyl ethers. The process and products of this photolysis are important for understanding the environmental fate of such substances (Christiansson et al., 2009).
Human Exposure and Health Implications
- Occupational Exposure : Workers in certain industries, such as those handling flame-retarded rubber, have been found to have elevated levels of octabromodiphenyl ethers in their system, indicating significant occupational exposure. This has implications for workplace safety and health monitoring (Thuresson et al., 2005).
Debromination and Transformation
- Debromination in Aquatic Species : Research has shown that certain aquatic species, such as juvenile carp, can debrominate decabromodiphenyl ether, leading to the formation of octabromodiphenyl ethers. This highlights the biological transformation and potential bioavailability of these substances in aquatic environments (Stapleton et al., 2004).
Catalytic Debromination
- Catalytic Transformation : Studies have explored the catalytic debromination of polybrominated diphenyl ethers, including octabromodiphenyl ethers, under certain conditions. This research is significant for understanding how these compounds can be broken down or transformed, potentially offering avenues for remediation or safe disposal (Ukisu, 2015).
Safety And Hazards
2,2’,3,3’,4,4’,6,6’-Octabromodiphenyl ether is labeled with the signal word “Danger” and hazard statement H360Df, indicating that it may damage fertility or the unborn child . It is considered a persistent and highly lipophilic substance and is included in the Stockholm Convention list of Persistent Organic Pollutants .
Orientations Futures
Since 2004, 2,2’,3,3’,4,4’,6,6’-Octabromodiphenyl ether is no longer produced in the EU, USA, and the Pacific Rim . There is no information that indicates it is being produced in developing countries . Future research may focus on finding safer alternatives and studying the environmental impact of this compound.
Propriétés
IUPAC Name |
1,2,3,5-tetrabromo-4-(2,3,4,6-tetrabromophenoxy)benzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H2Br8O/c13-3-1-5(15)11(9(19)7(3)17)21-12-6(16)2-4(14)8(18)10(12)20/h1-2H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AAFUUKPTSPVXJH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=C(C(=C1Br)Br)Br)OC2=C(C(=C(C=C2Br)Br)Br)Br)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H2Br8O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID9074775 | |
| Record name | 2,2′,3,3′,4,4′,6,6′-octabromodiphenyl ether | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID9074775 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
801.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,2',3,3',4,4',6,6'-Octabromodiphenyl ether | |
CAS RN |
117964-21-3 | |
| Record name | 2,2',3,3',4,4',6,6'-Octabromodiphenyl ether | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0117964213 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2,2′,3,3′,4,4′,6,6′-octabromodiphenyl ether | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID9074775 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2,2',3,3',4,4',6,6'-OCTABROMODIPHENYL ETHER | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/1SD9VS79J1 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



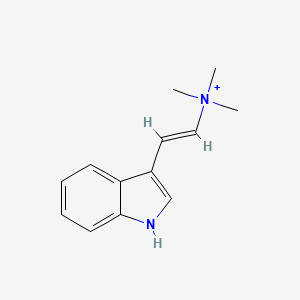
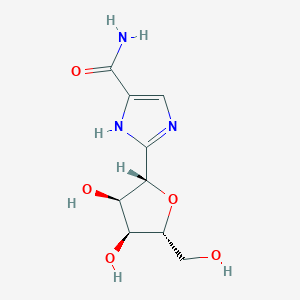
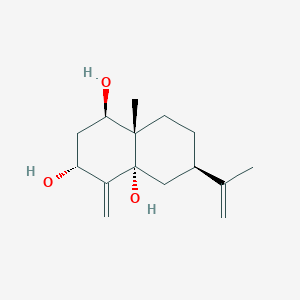
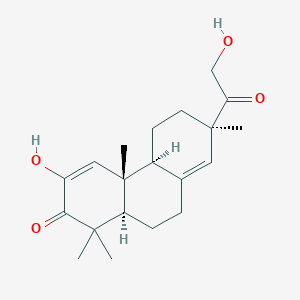
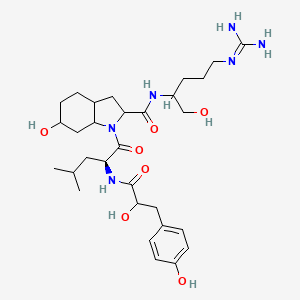
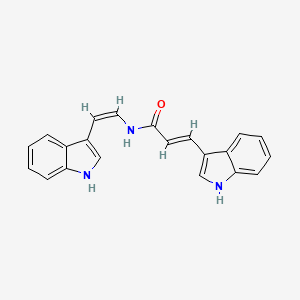
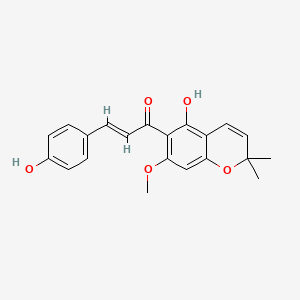
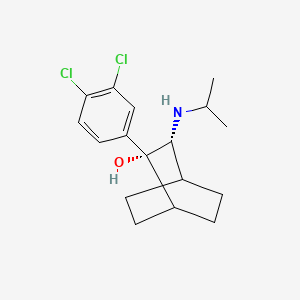
![(1S,17R)-13-bromo-4,6-dichloro-20-methyl-8,10,20,22-tetrazahexacyclo[15.7.0.01,9.02,7.011,16.017,21]tetracosa-2(7),3,5,8,11(16),12,14,21-octaene](/img/structure/B1251936.png)
